molecular formula C9H9ClO B1313566 1-(4-Chloro-2-methylphenyl)ethanone CAS No. 37074-38-7

1-(4-Chloro-2-methylphenyl)ethanone

Cat. No. B1313566
CAS RN: 37074-38-7
M. Wt: 168.62 g/mol
InChI Key: SGUZXTCPCSYLNY-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)ethanone (also known as 1-Chloro-2-methylbenzeneethanone or 4-chloro-2-methylbenzaldehyde) is an organic compound with a molecular formula of C8H7ClO. It is a colorless liquid that is soluble in water and commonly used as a reagent in organic synthesis. It is typically synthesized through the reaction of para-chlorotoluene and acetic acid in the presence of sulfuric acid.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : 1-(4-Chloro-2-methylphenyl)ethanone has been involved in various synthesis processes. For example, it has been used in the preparation of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, which is further used to synthesize other compounds with potential antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus (Sherekar et al., 2022).

Biological Evaluation

  • Antimicrobial Studies : Derivatives of 1-(4-Chloro-2-methylphenyl)ethanone have shown significant antimicrobial activities. This is attributed to the presence of chlorine in the compound, which enhances its effectiveness against microbial organisms (Sherekar et al., 2022).
  • Platelet Aggregation Inhibition : Some derivatives of 1-(4-Chloro-2-methylphenyl)ethanone have been synthesized and screened as inhibitors of platelet aggregation. These compounds have shown varying degrees of anti-platelet potential, indicating their potential use in cardiovascular research (Akamanchi et al., 1999).

Chemical Interactions and Properties

  • Binary Mixtures Studies : The chemical properties of 1-(4-Chloro-2-methylphenyl)ethanone have been studied in combination with other compounds. For instance, its interaction with N-Methyl-acetamide has been examined to understand the nature of binary interactions in mixtures, which is crucial in the field of material science and chemical engineering (Tangeda & Nallani, 2005).

Pharmaceutical Research

  • Drug Synthesis : 1-(4-Chloro-2-methylphenyl)ethanone has been used in the biocatalysis process for synthesizing chiral intermediates of pharmaceutical importance, such as those used in antifungal agents. The use of bacteria for the bioreduction of this compound has been explored to achieve high enantioselectivity and yield in drug synthesis (Miao et al., 2019).

Advanced Chemical Synthesis Techniques

  • Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis, demonstrating the effectiveness of modern synthesis techniques in promoting environmentally friendly chemical reactions (Soares et al., 2015).

Molecular Docking and ADMET Studies

  • Computational Chemistry Applications : Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of derivatives of 1-(4-Chloro-2-methylphenyl)ethanone have been conducted to understand their binding efficacy with proteins and their pharmacological properties. This is essential in drug discovery and development (Satya et al., 2022).

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUZXTCPCSYLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80492505
Record name 1-(4-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80492505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)ethanone

CAS RN

37074-38-7
Record name 1-(4-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80492505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methylmagnesium bromide (6.29 g, 52.8 mmol) was added to a stirred solution of 4-chloro-2-methyl-benzonitrile (5.00 g, 33.0 mmol) in diethyl ether (44 mL). The mixture was heated to 40° C. After 72 h the mixture was cooled to room temperature and poured into a stirred mixture of anhydrous diethyl ether (120 mL), ice water (100 mL), and 10% aqueous HCl (100 mL). The aqueous layer was separated, stirred at reflux for 1 h, then was cooled to room temperature and was extracted into diethyl ether (4×50 mL). The organic layers were combined, washed with saturated NaHCO3 and brine, dried (Na2SO4) and concentrated in vacuo. 1-(4-Chloro-2-methylphenyl)ethanone was obtained as an oil. 1H NMR (CDCl3, 400 MHz) δ 2.52 (s, 3H), 2.56 (d, J=0.7 Hz, 3H), 7.24 (m, 2H), 7.65 (d, J=8.8 Hz, 1H).
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two

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